molecular formula C10H13ClN2O2 B1429866 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 740842-79-9

7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No. B1429866
CAS RN: 740842-79-9
M. Wt: 228.67 g/mol
InChI Key: QLAWBZXOYSLVIY-UHFFFAOYSA-N
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Description

“7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride” is a chemical compound with the CAS Number: 740842-79-9. It has a molecular weight of 228.68 and is typically available in powder form .


Physical And Chemical Properties Analysis

“7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride” is a powder at room temperature. It has a molecular weight of 228.68 .

Scientific Research Applications

1. Novel Inhibitors for Human Neuronal Nitric Oxide Synthase (nNOS)

A study focused on 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives, revealing them as potent and selective inhibitors of human neuronal NOS. These inhibitors, particularly compound 17, showed promise in neuropathic pain models and had minimal activity in high throughput safety pharmacology studies (Annedi et al., 2012).

2. Development of Therapeutic Compounds

Another research synthesized a range of substituted 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines, demonstrating their potential as therapeutic agents. This synthesis method allows for the combinatorial production of these compounds (Dorogov et al., 2006).

3. Synthesis of Structurally Diverse Benzazepines

Research exploring the synthesis of various nitro-substituted benzazepines, including 7-nitro derivatives, highlights the versatility of these compounds for creating diverse molecular structures. This synthesis contributes to the understanding of benzazepines' potential applications in various fields (Puodzhyunaite & Talaikite, 1974).

4. Synthesis and Analysis of Benzazepine Derivatives

A study reported the synthesis and X-ray diffraction data of a specific 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, providing crucial information for the structural analysis of such compounds (Macías et al., 2011).

5. Novel Tetrahydro-1-benzazepines with Heterocyclic Units

Research developed a method to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units. This method opens doors for creating new compounds with potential pharmaceutical applications (Guerrero et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAWBZXOYSLVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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